N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the reaction of N-methylpiperidine with propylsulfonyl chloride under basic conditions to introduce the propylsulfonyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler derivative of piperidine without the propylsulfonyl group.
Propylsulfonylpiperidine: Lacks the N-methyl group but contains the propylsulfonyl moiety.
N-methyl-1-(butylsulfonyl)piperidin-4-amine hydrochloride: Similar structure with a butylsulfonyl group instead of propylsulfonyl.
Uniqueness
N-methyl-1-(propylsulfonyl)piperidin-4-amine hydrochloride is unique due to the presence of both the N-methyl and propylsulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic applications compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H21ClN2O2S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-methyl-1-propylsulfonylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-8-14(12,13)11-6-4-9(10-2)5-7-11;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
KNHUVYMTJMOINW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC.Cl |
Origin of Product |
United States |
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